molecular formula C13H21N3O4S B7471565 2-[2-[(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)amino]ethoxy]ethanol

2-[2-[(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)amino]ethoxy]ethanol

Cat. No. B7471565
M. Wt: 315.39 g/mol
InChI Key: FOURDYSLWNZMCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)amino]ethoxy]ethanol, also known as PPS-101, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

2-[2-[(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)amino]ethoxy]ethanol acts as a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. It also inhibits the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-[2-[(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)amino]ethoxy]ethanol has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell death, and suppression of inflammation. It has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[2-[(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)amino]ethoxy]ethanol is its high potency and selectivity towards its target enzymes and signaling pathways. However, its limitations include its poor solubility and stability, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research and development of 2-[2-[(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)amino]ethoxy]ethanol, including the optimization of its chemical structure to improve its pharmacokinetic properties, the identification of its potential targets in other diseases, and the development of novel drug delivery systems to enhance its efficacy and reduce its toxicity.
Conclusion:
In conclusion, 2-[2-[(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)amino]ethoxy]ethanol is a promising small molecule inhibitor that has potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and several future directions for its research and development have been identified. Further research is needed to fully understand its potential and to develop it into a clinically viable drug.

Synthesis Methods

2-[2-[(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)amino]ethoxy]ethanol is synthesized through a multistep process that involves the reaction of 2-bromoethylamine hydrobromide with 2-[(5-pyrrolidin-1-ylsulfonylpyridin-2-yl)amino]ethanol. The reaction is carried out in the presence of a base and a solvent, followed by purification through column chromatography.

Scientific Research Applications

2-[2-[(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)amino]ethoxy]ethanol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in the progression of these diseases.

properties

IUPAC Name

2-[2-[(5-pyrrolidin-1-ylsulfonylpyridin-2-yl)amino]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4S/c17-8-10-20-9-5-14-13-4-3-12(11-15-13)21(18,19)16-6-1-2-7-16/h3-4,11,17H,1-2,5-10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOURDYSLWNZMCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN=C(C=C2)NCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)amino]ethoxy]ethanol

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